molecular formula C32H49ClN4O8 B8050849 Alvespimycin hydrochloride

Alvespimycin hydrochloride

Cat. No.: B8050849
M. Wt: 653.2 g/mol
InChI Key: DFSYBWLNYPEFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Alvespimycin hydrochloride can be synthesized through various synthetic routes. One common method involves the derivatization of geldanamycin. The solubility of alvespimycin in dimethyl sulfoxide (DMSO) is greater than 10 mM. For higher concentrations, the solution can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Alvespimycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. Major products formed from these reactions include quinones, hydroquinones, and glutathione conjugates at the 19-position on the quinone ring .

Scientific Research Applications

Alvespimycin has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of HSP90 and its effects on protein folding and stability. In biology, it is employed to investigate the role of HSP90 in cellular signaling pathways and its potential as a therapeutic target. In medicine, alvespimycin is being explored as an antitumor agent in clinical trials for the treatment of various cancers, including solid tumors and acute myeloid leukemia . Additionally, it has shown potential in enhancing the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma . In industry, alvespimycin is used in the development of new therapeutic agents and drug discovery research.

Comparison with Similar Compounds

Properties

IUPAC Name

[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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